(2s,3s)-2-Azido-3-methylpentanoic acid
Overview
Description
(2S,3S)-2-Azido-3-methylpentanoic acid is an organic compound that belongs to the class of azido acids It is characterized by the presence of an azido group (-N₃) attached to the second carbon and a methyl group attached to the third carbon of the pentanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-2-Azido-3-methylpentanoic acid typically involves the azidation of a suitable precursor. One common method is the conversion of (2S,3S)-2-bromo-3-methylpentanoic acid to the azido derivative using sodium azide (NaN₃) in a polar aprotic solvent like dimethylformamide (DMF). The reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the azidation process, given the potentially hazardous nature of azides. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(2S,3S)-2-Azido-3-methylpentanoic acid can undergo various chemical reactions, including:
Reduction: The azido group can be reduced to an amine using reducing agents like hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: The azido group can participate in nucleophilic substitution reactions, forming different derivatives depending on the nucleophile used.
Cycloaddition: The azido group can engage in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium azide (NaN₃) in dimethylformamide (DMF).
Cycloaddition: Copper(I) catalysts for Huisgen cycloaddition.
Major Products
Reduction: (2S,3S)-2-Amino-3-methylpentanoic acid.
Substitution: Various substituted derivatives depending on the nucleophile.
Cycloaddition: Triazole derivatives.
Scientific Research Applications
(2S,3S)-2-Azido-3-methylpentanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: Employed in the study of enzyme mechanisms and protein modifications through bioorthogonal chemistry.
Medicine: Investigated for its potential in drug development, especially in the design of enzyme inhibitors and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of (2S,3S)-2-Azido-3-methylpentanoic acid largely depends on its chemical reactivity. The azido group can undergo bioorthogonal reactions, allowing for the selective modification of biomolecules in complex biological environments. This property is exploited in various biochemical assays and therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
(2S,3S)-2-Bromo-3-methylpentanoic acid: A precursor in the synthesis of (2S,3S)-2-Azido-3-methylpentanoic acid.
(2S,3S)-2-Amino-3-methylpentanoic acid: A reduction product of this compound.
(2S,3S)-2-Hydroxy-3-methylpentanoic acid: Another structurally similar compound with different functional groups.
Uniqueness
This compound is unique due to the presence of the azido group, which imparts distinct reactivity and allows for bioorthogonal chemistry applications. This sets it apart from other similar compounds that lack the azido functionality .
Properties
IUPAC Name |
(2S,3S)-2-azido-3-methylpentanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O2/c1-3-4(2)5(6(10)11)8-9-7/h4-5H,3H2,1-2H3,(H,10,11)/t4-,5-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRVNRYQHRHOJFD-WHFBIAKZSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)N=[N+]=[N-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)O)N=[N+]=[N-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90468276 | |
Record name | (2s,3s)-2-azido-3-methylpentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90468276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
159407-40-6 | |
Record name | (2s,3s)-2-azido-3-methylpentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90468276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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